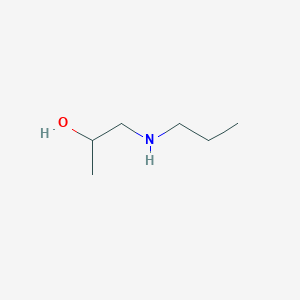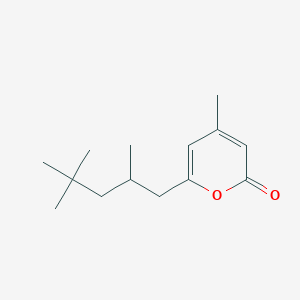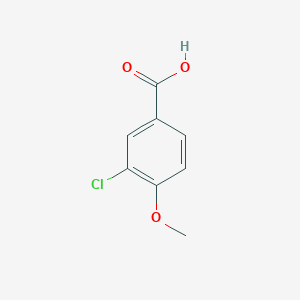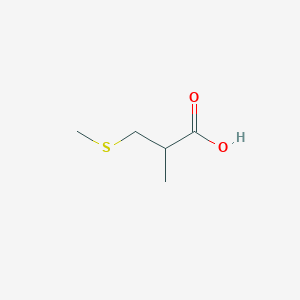
2-Methyl-3-(methylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-3-(methylsulfanyl)propanoic acid often involves innovative strategies to introduce the methylsulfanyl group into the molecule. Techniques such as the use of sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst have been employed for condensation reactions, showcasing the efficiency and environmental friendliness of modern synthetic methods (Tayebi et al., 2011). Moreover, the synthesis of related compounds demonstrates the versatility of sulfanyl groups in mediating complex chemical transformations (Jampílek et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methyl-3-(methylsulfanyl)propanoic acid often reveals interesting features such as planarity and specific geometric arrangements that are crucial for their reactivity and interactions. Studies have shown that the crystal structure can be stabilized by aromatic π–π stacking interactions, highlighting the importance of molecular geometry in the physical stability of these compounds (Choi et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 2-Methyl-3-(methylsulfanyl)propanoic acid derivatives involves a variety of reactions, such as condensation, esterification, and sulfanylation. These reactions are influenced by the presence of the sulfanyl group, which can act as both an electron-donating and an electron-withdrawing group depending on the reaction conditions. For instance, the use of silica immobilized sulfuric acid and N-propylsulfamic acid as recyclable catalysts for the synthesis of diacetates showcases the compound's versatility in organic synthesis (Brojeni et al., 2013).
Physical Properties Analysis
The physical properties of 2-Methyl-3-(methylsulfanyl)propanoic acid and its derivatives, such as melting points, solubility, and crystal structure, are key to understanding their behavior in different environments. For example, the detailed investigation of the crystal structure of related compounds provides insights into their stability and interactions at the molecular level, which is essential for the development of new materials and catalysts (Choi et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-Methyl-3-(methylsulfanyl)propanoic acid, such as its acidity, reactivity with nucleophiles, and catalytic abilities, are pivotal for its applications in organic synthesis and medicinal chemistry. The compound's ability to participate in various chemical reactions makes it a valuable tool for the synthesis of complex molecules. Research into the use of sulfanyl groups in organic synthesis underscores the potential of these compounds in facilitating a wide range of chemical transformations (Tayebi et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research into 2-Methyl-3-(methylsulfanyl)propanoic acid and its derivatives has led to various insights into their chemical synthesis and reactivity. For instance, studies on the diastereoselectivity of nucleophilic additions to the carbonyl group of related β-ketosulfoxides have provided valuable information on the synthesis of complex molecules with potential applications in medicinal chemistry and material science. These reactions often involve intricate mechanisms and can lead to the formation of compounds with unique structural and electronic properties, useful in diverse scientific fields (Paiva, 2011).
Analytical Methodologies
The development of analytical methods, such as reverse phase high-performance liquid chromatography (HPLC), has been another significant area of application. These methodologies are crucial for the separation and analysis of stereoisomers of compounds structurally similar to 2-Methyl-3-(methylsulfanyl)propanoic acid, enhancing our understanding of their physical and chemical properties. Such analytical techniques are vital for quality control in pharmaceuticals, environmental monitoring, and the study of biological systems (Davadra et al., 2011).
Eigenschaften
IUPAC Name |
2-methyl-3-methylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGHYEQLQGHZJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(methylsulfanyl)propanoic acid | |
CAS RN |
62574-23-6 |
Source


|
| Record name | 2-methyl-3-(methylsulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


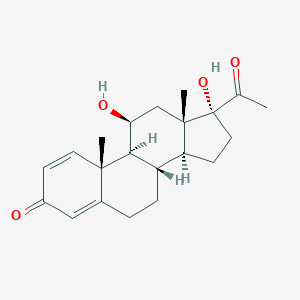



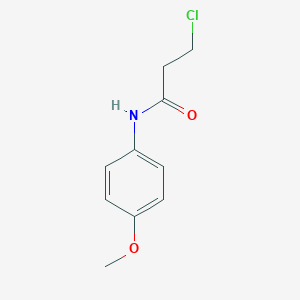
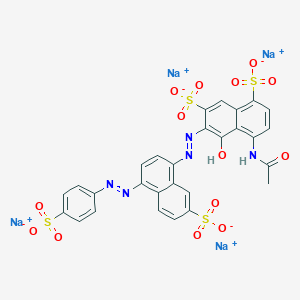
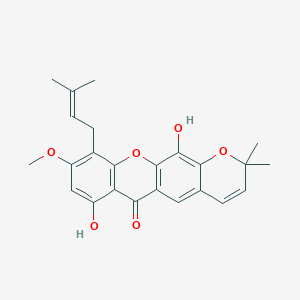
![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)
![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)
